molecular formula C12H21Cl2N3O2S B6180412 2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride CAS No. 2613385-15-0

2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride

Cat. No.: B6180412
CAS No.: 2613385-15-0
M. Wt: 342.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H20ClN3O2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a benzenesulfonyl group and an ethanamine chain.

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and benzenesulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or pharmaceutical development .

Comparison with Similar Compounds

2-[4-(benzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

CAS No.

2613385-15-0

Molecular Formula

C12H21Cl2N3O2S

Molecular Weight

342.3

Purity

95

Origin of Product

United States

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